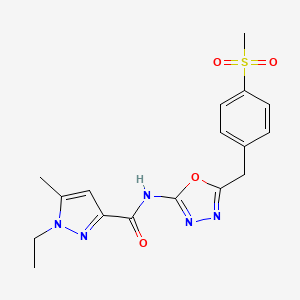![molecular formula C19H16N2O2S B2488582 N-(4,5-ジヒドロナフト[1,2-d]チアゾール-2-イル)-3-メトキシベンズアミド CAS No. 361160-35-2](/img/structure/B2488582.png)
N-(4,5-ジヒドロナフト[1,2-d]チアゾール-2-イル)-3-メトキシベンズアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide is a synthetic organic compound that belongs to the class of naphthothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide includes a naphthothiazole core, which is fused with a benzamide moiety, making it a unique and interesting molecule for scientific research.
科学的研究の応用
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.
Biological Research: Researchers use this compound to study its effects on cellular processes and molecular targets. It is often used in assays to investigate its mechanism of action and potential as a drug candidate.
Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and interactions. It serves as a tool compound to understand the role of specific molecular targets in disease processes.
Industrial Applications: In industry, the compound may be used as an intermediate in the synthesis of other biologically active molecules or as a reference standard in analytical chemistry.
作用機序
Target of Action
Similar compounds have been reported to affect the energetics of mycobacterium tuberculosis .
Mode of Action
It is known that similar compounds can disrupt the energetics of mycobacterium tuberculosis . This suggests that N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide might interact with its targets in a way that affects the energy metabolism of the bacteria.
Biochemical Pathways
Given the potential disruption of mycobacterium tuberculosis energetics, it is plausible that the compound may interfere with pathways related to energy production and utilization within the bacteria .
Result of Action
Based on the potential disruption of mycobacterium tuberculosis energetics, it can be inferred that the compound may lead to a decrease in the bacteria’s energy production, potentially inhibiting its growth or survival .
準備方法
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthothiazole Core: The synthesis begins with the preparation of the naphthothiazole core. This can be achieved by the cyclization of appropriate precursors such as 2-aminothiophenol and 2-bromo-1-tetralone under basic conditions.
Introduction of the Benzamide Moiety: The naphthothiazole intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base like triethylamine to form the final product, N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
化学反応の分析
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide can be compared with other similar compounds, such as:
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound has a similar naphthothiazole core but differs in the substituents attached to the core.
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide: Another derivative with a different benzamide moiety, showing distinct biological activities.
The uniqueness of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-methoxybenzamide lies in its specific substitution pattern, which imparts unique biological properties and potential therapeutic applications.
特性
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2S/c1-23-14-7-4-6-13(11-14)18(22)21-19-20-17-15-8-3-2-5-12(15)9-10-16(17)24-19/h2-8,11H,9-10H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVWCHVBXOONDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2488502.png)
![2-{[2-(1,3-Benzoxazol-2-yl)propan-2-yl]amino}phenol](/img/structure/B2488504.png)
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2488505.png)
![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)


![4-{[2-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}-N-[(oxolan-2-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B2488511.png)
![4-(5-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride](/img/new.no-structure.jpg)




